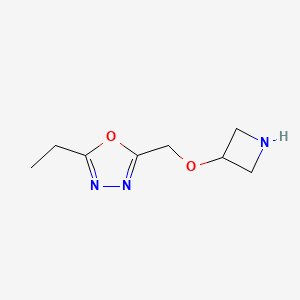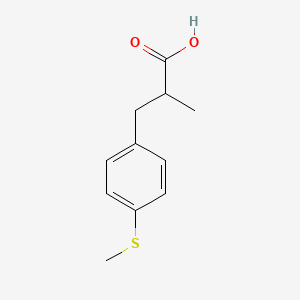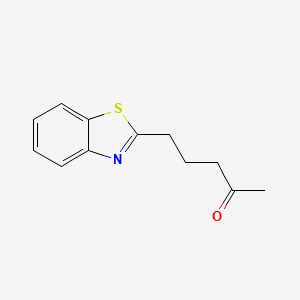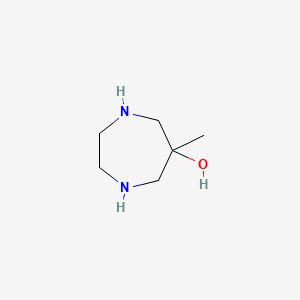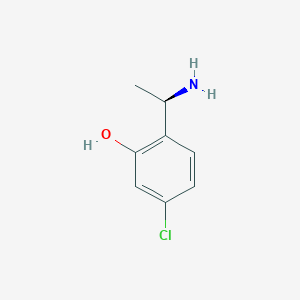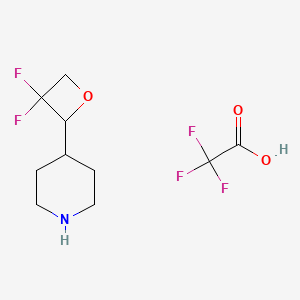![molecular formula C12H13ClN2S B13558499 4-Chloro-2-cyclobutyl-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13558499.png)
4-Chloro-2-cyclobutyl-6-ethylthieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclobutyl-6-ethylthieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclobutyl-4,6-dichloropyrimidine with ethylthiolate in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-cyclobutyl-6-ethylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thieno ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydro derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of amino or thio derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-2-cyclobutyl-6-ethylthieno[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor and its effects on cellular pathways.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-cyclobutyl-6-ethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which are enzymes involved in the regulation of cellular processes. By inhibiting these kinases, the compound can modulate signaling pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-7H-Pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features.
2-Cyclobutyl-4,6-dichloropyrimidine: A precursor used in the synthesis of 4-Chloro-2-cyclobutyl-6-ethylthieno[2,3-d]pyrimidine.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both cyclobutyl and ethyl groups, which confer distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C12H13ClN2S |
|---|---|
Peso molecular |
252.76 g/mol |
Nombre IUPAC |
4-chloro-2-cyclobutyl-6-ethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H13ClN2S/c1-2-8-6-9-10(13)14-11(7-4-3-5-7)15-12(9)16-8/h6-7H,2-5H2,1H3 |
Clave InChI |
DEJAFGLLQUGQJS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(S1)N=C(N=C2Cl)C3CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



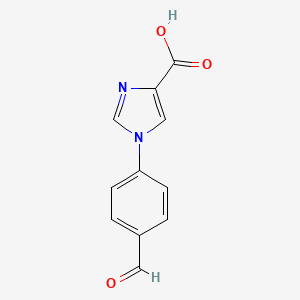


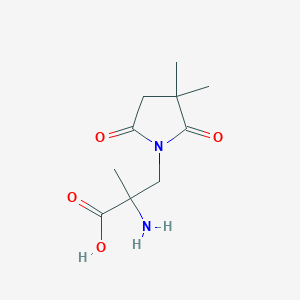
![5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole](/img/structure/B13558448.png)
